molecular formula C10H14ClNO B2562660 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride CAS No. 2445792-67-4

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2562660
CAS No.: 2445792-67-4
M. Wt: 199.68
InChI Key: URUCWUTWHHIPKT-UHFFFAOYSA-N
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Description

“3-(3-Methylphenyl)azetidin-3-ol;hydrochloride” is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTAC . It is a useful intermediate in the synthesis of polypeptides .


Synthesis Analysis

Azetidin-3-ol hydrochloride is used in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular formula of Azetidin-3-ol hydrochloride is C3H8ClNO . The molecular weight is 109.55 .


Chemical Reactions Analysis

A solution of l-(diphenylmethyl)-3-hydroxy azetidine hydrochloride in absolute ethanol was hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker .


Physical and Chemical Properties Analysis

Azetidin-3-ol hydrochloride is a solid substance with an off-white to light yellow color . It is soluble in DMSO .

Scientific Research Applications

Synthesis and Reactivity

Azetidines, including "3-(3-Methylphenyl)azetidin-3-ol; hydrochloride," serve as key intermediates in organic synthesis. Dejaegher et al. (2002) describe the synthesis of 2-aryl-3,3-dichloroazetidines, showcasing their potential in generating various azaheterocycles through reduction processes and cycloadditions. These compounds demonstrate significant reactivity, enabling the formation of aziridines and aroylaziridines under specific conditions, highlighting their versatility in synthetic chemistry (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Antitumor and Antimicrobial Applications

Greene et al. (2016) explore the antitumor properties of 3-phenoxy-1,4-diarylazetidin-2-ones, demonstrating potent antiproliferative effects against breast cancer cells and interactions with tubulin, a critical target for cancer therapy. This research indicates the potential of azetidine derivatives in developing new cancer treatments (Greene et al., 2016). Additionally, Halve et al. (2007) report on the antimicrobial efficacy of azetidin-2-ones, suggesting their use as a new class of antimicrobial agents capable of targeting specific bacterial and fungal pathogens (Halve, Bhadauria, & Dubey, 2007).

CNS Active Agents

Thomas et al. (2016) discuss the synthesis and evaluation of azetidinones as potential antidepressant and nootropic agents. Certain derivatives displayed high activity in animal models, underscoring the azetidine scaffold's promise for developing central nervous system (CNS) active drugs (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Industrial Applications

Reddy et al. (2011) highlight an optimized process for synthesizing 1-benzylazetidin-3-ol, a precursor for azetidin-3-ol hydrochloride. This work emphasizes the industrial relevance of azetidine derivatives, demonstrating their economical and scalable production for various applications (Reddy et al., 2011).

Safety and Hazards

The hazard statements for Azetidin-3-ol hydrochloride include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Properties

IUPAC Name

3-(3-methylphenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCWUTWHHIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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